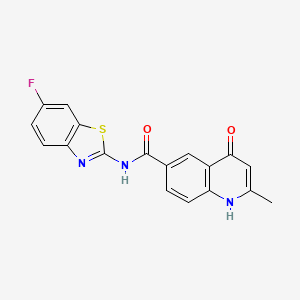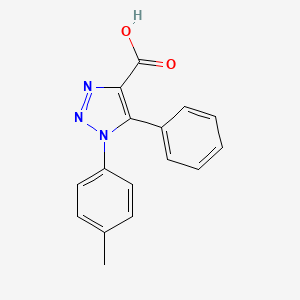![molecular formula C17H20N2O6S B6422893 methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate CAS No. 919623-48-6](/img/structure/B6422893.png)
methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate (MDP4C) is an organic compound that has been studied for its potential applications in a variety of fields, such as biomedical research, drug development, and biotechnology. MDP4C is a synthetic compound that is composed of a piperidine ring, an aromatic ring, and a sulfonyl group. The compound has been found to possess a variety of properties, including antioxidant, anti-inflammatory, and anticonvulsant activities. Additionally, MDP4C has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with DNA and RNA.
科学的研究の応用
Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate has been studied for its potential applications in a variety of fields, including biomedical research, drug development, and biotechnology. The compound has been found to possess a variety of properties, including antioxidant, anti-inflammatory, and anticonvulsant activities. Additionally, this compound has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with DNA and RNA.
作用機序
Target of Action
It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with a monoclonal anti-horseradish peroxidase igg antibody . This suggests that the compound may interact with proteins, specifically antibodies, and modify their structure.
Mode of Action
The compound likely interacts with its targets through a process known as protein crosslinking . This involves the formation of covalent bonds between different parts of a protein molecule, altering its structure and function. In the case of 2,5-Dioxopyrrolidin-1-yl acrylate, it has been shown to modify lysine residues , which could potentially alter the protein’s activity or stability.
Pharmacokinetics
For instance, 2,5-Dioxopyrrolidin-1-yl acrylate has been shown to be soluble in DMSO , which could potentially aid in its absorption and distribution.
実験室実験の利点と制限
The advantages of using methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate for laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, the compound has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, the compound may be unstable in certain conditions and can be difficult to purify.
将来の方向性
The potential future applications of methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate are numerous. The compound may be useful for studying the mechanisms of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the compound may have potential applications in drug development, as it has been found to possess a variety of biochemical and physiological effects. Furthermore, this compound may be useful for studying the mechanisms of action of various drugs, as well as for developing new drugs. Finally, the compound may be useful for studying the effects of environmental pollutants on human health.
合成法
Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate can be synthesized using a variety of methods, including condensation reactions, Diels-Alder reactions, and Michael additions. In one synthesis method, a mixture of piperidine, benzenesulfonyl chloride, and 2,5-dioxopyrrolidine is heated to a temperature of 120°C in an inert atmosphere. The reaction is allowed to proceed for several hours, and then the product is purified by column chromatography.
生化学分析
Biochemical Properties
The compound, Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate, has been shown to interact with various enzymes and proteins . It enters the aza-Michael reaction with secondary amines to form certain sulfonamides . These interactions can influence the biochemical reactions in which this compound is involved .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . For instance, it has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It suppresses cell growth and also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound on cellular function have been observed in laboratory settings
特性
IUPAC Name |
methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-25-17(22)12-8-10-18(11-9-12)26(23,24)14-4-2-13(3-5-14)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUCFMSOQCFTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)
![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)

![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzamide](/img/structure/B6422914.png)
![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422927.png)
![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)